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Compound of Interest

Ethyl 5-phenyl-1,2,4-oxadiazole-3-
Compound Name:
carboxylate

cat. No.: B1308511

An In-Depth Technical Guide to Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the
1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore
in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for
esters and amides. Derivatives of this scaffold have demonstrated a wide array of biological
activities, including potential antiviral, antimicrobial, and anti-inflammatory properties. This
document provides a comprehensive technical overview of the molecular structure,
physicochemical properties, synthesis, and characterization of Ethyl 5-phenyl-1,2,4-
oxadiazole-3-carboxylate, serving as a foundational guide for researchers in drug discovery
and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and computed physicochemical properties of Ethyl 5-phenyl-
1,2,4-oxadiazole-3-carboxylate are summarized below. These identifiers are crucial for
unambiguous substance registration, database searching, and regulatory submissions.

Table 1: Chemical Identity
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Identifier Value Reference

ethyl 5-phenyl-1,2,4-
IUPAC Name . N/A
oxadiazole-3-carboxylate

CAS Number 37384-62-6 [1][2]
Molecular Formula C11H10N203 [1112][3]
Molecular Weight 218.21 g/mol [1]
Exact Mass 218.069142 u [2]

| INChl Key | HPUMZVCZZDZNTC-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

Property Value
Density 1.223 glcm?
Boiling Point 342.9 °C at 760 mmHg
Flash Point 161.2 °C
Refractive Index 1.537
Polar Surface Area 65.22 A2
| XLogP3 | 1.91 |

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic
chemistry. The most common and direct route involves the condensation and subsequent
cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or
ester.

General Synthesis Pathway
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The logical workflow for the synthesis of the title compound involves a two-step process
starting from commercially available reagents: the acylation of benzamidoxime followed by
intramolecular cyclization.

Benzamidoxime

O-Acyl Benzamidoxime Cyclodehydration Y ¥ . . L
(Intermediate) (Heating) Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Ethyl Oxalyl Chloride

Click to download full resolution via product page

General synthesis pathway for the target compound.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of Ethyl 5-phenyl-1,2,4-
oxadiazole-3-carboxylate based on standard methodologies for 1,2,4-oxadiazole formation.

» Reagent Preparation: Dissolve benzamidoxime (1.0 equivalent) in a suitable aprotic solvent
(e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g.,
triethylamine or pyridine, 1.2 equivalents).

e Acylation: Cool the solution to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents)
dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below
5 °C.

o Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4
hours. Monitor the formation of the O-acyl intermediate by thin-layer chromatography (TLC).

o Cyclization: Upon consumption of the starting amidoxime, gently heat the reaction mixture to
reflux (40-80 °C, depending on the solvent) for 4-8 hours to induce cyclodehydration.

o Work-up: After cooling, wash the reaction mixture sequentially with a dilute acid solution
(e.g., 1M HCI), saturated sodium bicarbonate solution, and brine.
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 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel
using a hexane-ethyl acetate gradient to yield the pure ester.

Characterization

While specific experimental spectra for the title compound are not readily available in peer-
reviewed literature, the expected data based on its molecular structure are tabulated below.
These tables provide researchers with the key signals and bands to look for during
characterization.

Table 3: Expected *H NMR Spectral Data (Solvent: CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~8.15-8.10 Multiplet 2H (ortho to
oxadiazole)
_ Aromatic protons
~7.65-7.50 Multiplet 3H
(meta, para)
~4.50 Quartet 2H -O-CH2-CHs

| ~ 1.45 | Triplet | 3H | -O-CH2-CHs |

Table 4: Expected 3C NMR Spectral Data (Solvent: CDClIs)
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Chemical Shift (6, ppm) Assighment

~173.0 Oxadiazole Carbon (C5)
~164.5 Oxadiazole Carbon (C3)
~158.0 Ester Carbonyl (C=0)
~132.0-127.0 Aromatic Carbons

~125.0 Aromatic Quaternary Carbon
~63.0 -O-CHz2-CHs

| ~ 14.0 | -O-CH2-CHs |

Table 5: Expected FT-IR and Mass Spectrometry Data

Technique Feature Expected Value Assignment
FT-IR Absorption Band ~1740 cm™* C=0 Stretch (Ester)
. C=N Stretch
Absorption Band ~1615cm )
(Oxadiazole)
C=C Stretch
Absorption Band ~ 1580 cm? )
(Aromatic)
Absorption Band ~1250 cm? C-O Stretch (Ester)
MS (ESI+) m/z 219.07 [M+H]*

| | m/z | 241.05 | [M+Na]™* |

Potential Biological Significance

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery due to its favorable
physicochemical properties, including metabolic stability and ability to participate in hydrogen
bonding. While specific biological activities for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
have not been extensively reported, the broader class of 1,2,4-oxadiazole derivatives has
shown significant potential in various therapeutic areas. Recent studies have highlighted their

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1308511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

role as potent inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral
life cycle. The general workflow for identifying such activity is outlined below.

Compound Development

Synthesis & Purification

l

Structural Characterization
(NMR, MS, etc.)

Compound Library

Primary Screening

Screening & Validation

High-Throughput Screening
(e.g., Enzyme Inhibition Assay)

Hit Identification

Dose-Response & ICso
Determination

Lead Optimization
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Logical workflow for drug discovery and screening.

The structural features of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate—a central
heterocyclic ring, a phenyl group for potential pi-stacking interactions, and an ethyl carboxylate
group that can act as a hydrogen bond acceptor—make it a viable candidate for screening in
various biological assays.

Conclusion

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a well-defined chemical entity with a
straightforward synthetic pathway. While comprehensive experimental data on its properties
and biological functions are limited in current literature, its structural relationship to the
pharmacologically significant 1,2,4-oxadiazole family positions it as a compound of interest for
further investigation. This guide provides the necessary foundational data, a representative
synthetic protocol, and the expected analytical characteristics to facilitate future research and
application in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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